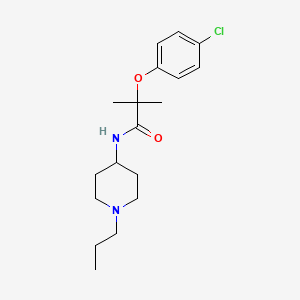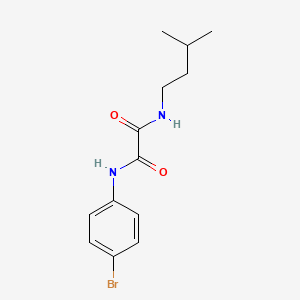
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide is a chemical compound that is used in scientific research. It is also known as CPQ or CPQOA. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Wirkmechanismus
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning and memory, attention, and sensory gating. By blocking this receptor, CPQOA can modulate these processes and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CPQOA has been shown to have several biochemical and physiological effects. It has been reported to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, CPQOA has been reported to have anti-inflammatory effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPQOA in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, one limitation of using CPQOA is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide. One direction is the investigation of its potential therapeutic applications in various neurological disorders. Another direction is the study of its mechanism of action and its effects on other neurotransmitter systems. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Wissenschaftliche Forschungsanwendungen
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use in the treatment of schizophrenia, depression, and anxiety disorders. Additionally, this compound has been used as a tool compound to study the α7 nicotinic acetylcholine receptor and its role in various neurological disorders.
Eigenschaften
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-N-pyrazin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O/c21-13-6-4-12(5-7-13)17-10-15(14-2-1-3-16(22)19(14)25-17)20(27)26-18-11-23-8-9-24-18/h1-11H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMNPFLFDMBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
![N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4683440.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683454.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4683475.png)

![1-[(pentamethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4683492.png)
![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)
